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Compound of Interest
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Cat. No.: B045937 Get Quote

Technical Support Center: Nitro-PAPS Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals minimize

interference from lipemia and hemolysis in Nitro-PAPS assays.

Frequently Asked Questions (FAQs)
Q1: What is the Nitro-PAPS assay and what is it used for?

The Nitro-PAPS assay is a colorimetric method used for the quantitative determination of

various substances in biological samples, most commonly serum. The reagent, 2-(5-nitro-2-

pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (Nitro-PAPS), forms a colored complex

with the target analyte.[1][2][3] The intensity of the color, measured with a spectrophotometer,

is directly proportional to the concentration of the analyte.[1] This assay is frequently used to

measure serum iron and zinc levels.[1][3][4]

Q2: How do lipemia and hemolysis interfere with Nitro-PAPS assays?

Lipemia and hemolysis are common preanalytical sources of error in spectrophotometric

assays like the Nitro-PAPS assay.[5][6][7]

Lipemia: The presence of a high concentration of lipids (triglycerides) in the sample causes

turbidity or a milky appearance. This turbidity scatters light, leading to a falsely increased
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absorbance reading.[5][8][9] For the Nitro-PAPS iron assay, triglycerides have been found to

significantly influence the results.[1]

Hemolysis: This occurs when red blood cells rupture and release their intracellular contents,

including hemoglobin, into the serum or plasma.[6] Hemoglobin has its own absorbance

spectrum which can overlap with that of the Nitro-PAPS color complex, leading to spectral

interference.[6] Additionally, the release of intracellular components can alter the

concentration of the analyte being measured. For instance, erythrocytes contain a much

higher concentration of zinc than serum, so hemolysis can falsely elevate zinc levels.[4][10]

Q3: At what wavelength is the Nitro-PAPS assay typically read, and how does this relate to

interference?

The colored complex formed in the Nitro-PAPS assay is typically measured at a wavelength

between 570 nm and 585 nm.[1][3][4] Lipemic interference is generally more pronounced at

shorter wavelengths; however, the light scattering caused by lipid particles can still affect

absorbance readings in this range.[5][9] Hemoglobin has absorbance peaks that can potentially

interfere with readings in this region of the spectrum as well.[6]

Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving issues related to

lipemia and hemolysis in your Nitro-PAPS assays.

Issue 1: Visibly Turbid or Milky Sample (Suspected
Lipemia)

Symptom: Your serum or plasma sample appears cloudy or milky, and you observe

unexpectedly high or variable absorbance readings.

Cause: The sample is likely lipemic due to high concentrations of triglycerides.[1][5]

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for lipemic samples.

Solutions:

High-Speed Centrifugation: This is often the most practical and effective method for

clearing lipemic samples.[11][12] A detailed protocol is provided in the "Experimental

Protocols" section.

Ultracentrifugation: Considered the gold standard for removing lipids, though less

commonly available.[13][14]

Sample Blanking: For mild lipemia, using a sample blank (the sample without the Nitro-
PAPS reagent) can help to correct for the background absorbance caused by turbidity.

However, this may not be sufficient for severely lipemic samples.
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Sample Recollection: If possible, recollect the sample from the patient after a 12-hour fast

to minimize post-prandial lipemia.[8]

Issue 2: Pink or Red-Tinged Sample (Suspected
Hemolysis)

Symptom: Your serum or plasma has a pink to red color, and you are getting inaccurate

results, particularly for zinc.

Cause: The sample is hemolyzed, leading to the release of hemoglobin and other

intracellular components.[6]

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for hemolyzed samples.

Solutions:

Quantify Hemolysis: Determine the free hemoglobin concentration in your sample. Many

automated analyzers provide a hemolysis index.

Assess Impact:

For the Nitro-PAPS zinc assay, hemoglobin concentrations below 500 mg/L (0.5 g/L)

may not significantly affect the determination.[4] However, above this level, interference

is likely even with blank correction.[4] One study suggests a threshold of 1 g/L

hemoglobin to avoid a significant increase in zinc concentration.[15]

Correction Formulas: For some analytes, it is possible to establish a mathematical

correction based on the hemoglobin concentration.[16][17][18] This involves creating a

standard curve of interference by spiking samples with increasing amounts of hemolysate.

A protocol for preparing a hemolysate is provided below.

Sample Rejection: If hemolysis is severe and a correction factor is not established or

validated for your specific assay conditions, the most reliable approach is to reject the

sample and request a new one, ensuring proper collection techniques to prevent

hemolysis.[6]

Quantitative Data Summary
The following tables summarize the impact of lipemia and hemolysis on analytes commonly

measured with the Nitro-PAPS assay.

Table 1: Effect of Lipemia on Analyte Measurement
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Analyte Interference Direction Notes

Iron Positive (falsely increased)
Triglycerides are a known

significant interferent.[1]

Zinc Positive (falsely increased)

Light scattering from lipids

increases absorbance

readings.

Table 2: Effect of Hemolysis on Analyte Measurement

Analyte
Interference
Direction

Hemoglobin
Threshold for
Significant
Interference

Notes

Iron
Positive (falsely

increased)

Not specifically

defined for Nitro-

PAPS, but hemolysis

is known to interfere

with iron assays.

Hemoglobin release

can spectrally

interfere and also

release iron from red

blood cells.

Zinc
Positive (falsely

increased)
> 500 mg/L[4]

Erythrocytes have a

much higher zinc

concentration than

serum.[4][10]

Experimental Protocols
Protocol 1: High-Speed Centrifugation for Lipemic
Sample Clarification
This protocol is adapted from established methods for lipid removal.[11][14]

Sample Preparation: Transfer 1.5 mL of the lipemic serum or plasma into a high-speed

microcentrifuge tube.
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Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15 minutes at room

temperature.[13]

Lipid Layer Separation: After centrifugation, a solid layer of fat should be visible at the top of

the sample.

Supernatant Collection: Carefully aspirate the clear infranatant (the serum/plasma below the

lipid layer) using a fine-tipped pipette, avoiding the lipid layer.

Analysis: Use the cleared infranatant for the Nitro-PAPS assay. If the sample still appears

turbid, a second centrifugation step may be necessary.[14]

Protocol 2: Preparation of Hemolysate for Hemolysis
Interference Studies
This protocol allows for the creation of samples with known hemoglobin concentrations to

establish correction factors.[19]

Erythrocyte Isolation: Centrifuge a whole blood sample at 3,000 x g for 10 minutes. Aspirate

and discard the plasma and buffy coat.

Washing: Resuspend the red blood cells in an equal volume of 0.9% saline. Centrifuge and

discard the supernatant. Repeat this washing step three more times.

Lysis: After the final wash, add an equal volume of deionized water to the packed red blood

cells. Lyse the cells by freeze-thawing the suspension at least three times.

Debris Removal: Centrifuge the hemolysate at high speed (e.g., 10,000 x g) for 15 minutes

to pellet the red blood cell ghosts and debris.

Hemoglobin Quantification: Carefully collect the supernatant (hemolysate) and measure its

hemoglobin concentration using a suitable method.

Spiking: Serially spike non-hemolyzed serum pools with known volumes of the hemolysate to

create a range of samples with varying hemoglobin concentrations. These can then be used

to quantify the interference and derive a correction formula.[16][17][18]
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Caption: Interference mechanisms in the Nitro-PAPS assay.
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Nitro-paps assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045937#minimizing-interference-from-lipemia-and-
hemolysis-in-nitro-paps-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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